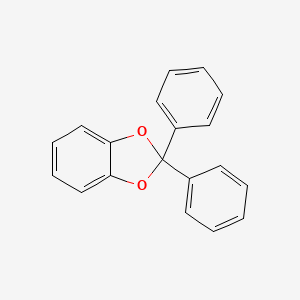

2,2-Diphenyl-1,3-benzodioxole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4436-20-8 |

|---|---|

Molecular Formula |

C19H14O2 |

Molecular Weight |

274.3 g/mol |

IUPAC Name |

2,2-diphenyl-1,3-benzodioxole |

InChI |

InChI=1S/C19H14O2/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)20-17-13-7-8-14-18(17)21-19/h1-14H |

InChI Key |

LSFCRUQHQDBWIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(OC3=CC=CC=C3O2)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,2 Diphenyl 1,3 Benzodioxole and Its Derivatives

Classical and Conventional Synthetic Routes to 1,3-Benzodioxole (B145889) Cores

Traditional methods for synthesizing the 1,3-benzodioxole ring system have historically relied on straightforward and well-understood chemical transformations. These routes often involve the formation of the dioxole ring from catechol or its derivatives.

Condensation Reactions Involving Catechol Derivatives and Carbonyl Precursors

One of the most fundamental and widely employed methods for the synthesis of 1,3-benzodioxoles is the acid-catalyzed condensation of catechol with various carbonyl compounds, including aldehydes and ketones. google.com This reaction proceeds via the formation of a hemiacetal or hemiketal intermediate, followed by intramolecular cyclization and dehydration to yield the desired benzodioxole ring.

For the synthesis of 2,2-disubstituted-1,3-benzodioxoles, ketones are utilized as the carbonyl precursor. For instance, the reaction of pyrocatechol (B87986) with acetone (B3395972) in the presence of hydrogen chloride gas yields 2,2-dimethyl-1,3-benzodioxole. Similarly, the synthesis of 2,2-diphenyl-1,3-benzodioxole can be achieved through the condensation of catechol with benzophenone (B1666685). The use of a carbon-based solid acid as a catalyst has been reported to be effective for this type of condensation, with conversion rates exceeding 80% and selectivity over 95%. google.com The general scheme for this reaction is depicted below:

Scheme 1: General synthesis of 1,3-benzodioxoles via condensation of catechol with carbonyl compounds.

The reaction conditions, including the choice of catalyst and solvent, can significantly influence the yield and purity of the final product. chemicalbook.com

Oxidation-Initiated Pathways to 1,3-Benzodioxoles

An alternative approach to the formation of the 1,3-benzodioxole ring involves oxidative pathways. These methods often utilize specific oxidizing agents to transform suitable precursors into the desired heterocyclic system.

A notable oxidation-initiated pathway involves the reaction of alkyl-substituted benzenes with o-chloranil (2,3,5,6-tetrachloro-1,2-benzoquinone) at elevated temperatures. mdpi.comresearchgate.net This reaction leads to the formation of 4,5,6,7-tetrachloro-1,3-benzodioxoles through benzylic oxidation followed by subsequent acetal (B89532) formation. mdpi.comresearchgate.net Specifically, the reaction of diphenylmethane (B89790) with two molar equivalents of o-chloranil in refluxing tetrachloroethylene (B127269) has been shown to produce 4,5,6,7-tetrachloro-2,2-diphenyl-1,3-benzodioxole (B13821776) in a 26% yield. researchgate.net

While the yields for this transformation are often modest, it presents a unique method for the direct conversion of alkylbenzenes to 1,3-benzodioxole derivatives. mdpi.comnih.gov The reaction is sensitive to the electronic effects of substituents on the alkylbenzene. researchgate.net

Below is a table summarizing the reaction of various alkylbenzenes with o-chloranil:

| Alkylbenzene | Product | Yield (%) |

| Toluene | 4,5,6,7-Tetrachloro-2-phenyl-1,3-benzodioxole | 21 |

| Diphenylmethane | 4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole | 26 |

Table 1: Synthesis of 1,3-benzodioxoles via oxidation of alkylbenzenes with o-chloranil. researchgate.net

The proposed mechanism for the formation of 1,3-benzodioxoles from the oxidation of alkylbenzenes with o-chloranil involves a series of steps. mdpi.com The reaction is initiated by the abstraction of a hydride from the benzylic position of the alkylbenzene by o-chloranil, forming an ion pair. mdpi.com This is followed by a combination of the resulting carbocation and the tetrachlorocatecholate anion. mdpi.com Further oxidation of this intermediate by another molecule of o-chloranil generates a new cationic species, which then undergoes intramolecular cyclization to afford the final 1,3-benzodioxole product. mdpi.com

This mechanistic pathway highlights the dual role of o-chloranil as both an oxidant and a precursor to the catechol component of the final benzodioxole ring.

Advanced and Sustainable Synthetic Approaches for this compound Analogues

In recent years, there has been a growing emphasis on the development of more efficient, environmentally friendly, and sustainable synthetic methods. This trend has also impacted the synthesis of 1,3-benzodioxole derivatives.

Microwave-Assisted Green Syntheses of 1,3-Benzodioxole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields, often under solvent-free or solvent-minimal conditions, aligning with the principles of green chemistry. tandfonline.comresearchgate.net The synthesis of 2-phenyl-substituted 1,3-benzodioxole derivatives has been successfully achieved through the microwave irradiation of catechol and benzoic acid derivatives in the presence of polyphosphoric acid. tandfonline.comresearchgate.nettandfonline.com

In this method, polyphosphoric acid acts as both a catalyst and a solvent, facilitating the cyclization process. researchgate.nettandfonline.com This approach offers several advantages over conventional heating methods, including significantly reduced reaction times, increased product yields, and simpler, more economical, and effective procedures. tandfonline.comresearchgate.net The absence of additional toxic solvents further enhances the green credentials of this synthetic route. tandfonline.com

The reaction is believed to proceed through the protonation of the benzoic acid by polyphosphoric acid, which is then attacked by catechol to form a tetrahedral intermediate that cyclizes to the 1,3-benzodioxole ring. tandfonline.com A variety of substituted benzoic acids can be used, allowing for the synthesis of a library of 2-substituted-1,3-benzodioxole derivatives. researchgate.net For example, the reaction of catechol with benzoic acid under microwave irradiation for 30 seconds yields 2-phenyl-1,3-benzodioxole in 80.2% yield. researchgate.net

The following interactive table details the synthesis of various 2-phenyl-1,3-benzodioxole derivatives using this microwave-assisted method:

| Substituent (R) on Benzoic Acid | Product | Reaction Time (sec) | Yield (%) |

| H | 2-Phenyl-1,3-benzodioxole | 30 | 80.2 |

| 4-Cl | 2-(4-Chlorophenyl)-1,3-benzodioxole | 40 | 75.5 |

| 4-NO2 | 2-(4-Nitrophenyl)-1,3-benzodioxole | 60 | 70.8 |

| 4-CH3 | 2-(4-Methylphenyl)-1,3-benzodioxole | 35 | 82.1 |

| 4-OCH3 | 2-(4-Methoxyphenyl)-1,3-benzodioxole | 45 | 78.6 |

Table 2: Microwave-assisted synthesis of 2-phenyl-1,3-benzodioxole derivatives. researchgate.net

Metal-Free Multicomponent Reaction Protocols Utilizing 1,3-Benzodioxole Precursors

Metal-free multicomponent reactions (MCRs) represent an efficient and atom-economical approach to complex molecular architectures. In the context of benzodioxole synthesis, these protocols offer a streamlined pathway to novel derivatives. One such example involves a one-pot, three-component reaction to synthesize chromen-2-one derivatives bearing a benzodioxole moiety. This reaction utilizes 3-(2-bromoacetyl)chromen-2-ones, 5-amino-1,3,4-thiadiazole-2-thiol, and substituted benzaldehydes in the presence of a catalytic amount of concentrated sulfuric acid in anhydrous ethanol. This metal-free approach provides good yields of the target compounds. researchgate.net

Another strategy focuses on the stereoselective synthesis of isoindoline (B1297411) derivatives under metal-free conditions. This reaction proceeds via a one-pot tandem reaction of 2-(formylphenyl)acrylates and phenacylazide in the presence of piperidine, yielding highly functionalized products in very good to excellent yields (up to 91%). rsc.org The compatibility of this methodology with a wide variety of functional groups highlights its utility in generating diverse molecular scaffolds. rsc.org Continuous-flow technology has also been employed for the transition-metal-free synthesis of 2,5-diaryl furans from 1,3-dienes, which can be valuable building blocks. nih.gov

Polyphosphoric Acid Catalysis in Benzodioxole Formation

Polyphosphoric acid (PPA) is a versatile and powerful dehydrating agent and catalyst in organic synthesis. ccsenet.org Its application in the formation of the benzodioxole ring is a well-established method. The synthesis of 2,2-disubstituted-1,3-benzodioxoles is often achieved through the condensation of catechol with an appropriate ketone or aldehyde. In the case of this compound, catechol is reacted with benzophenone. PPA facilitates the cyclization by protonating the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of catechol, followed by dehydration to form the dioxole ring.

PPA's high viscosity requires reactions to be conducted at elevated temperatures, typically above 60°C, to ensure efficient stirring. ccsenet.org This method is effective for a range of substrates and has been utilized in the synthesis of various heterocyclic compounds and in cyclization reactions to form fused ring systems. ccsenet.orgsemanticscholar.org

Synthesis of Functionalized and Substituted this compound Analogues

The functionalization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. Strategic introduction of various substituents allows for the fine-tuning of these compounds for specific applications.

Strategic Introduction of Electron-Withdrawing and Electron-Donating Moieties

The electronic properties of the benzodioxole ring system can be significantly altered by the introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs). Research has shown that the introduction of EWGs, such as chloro, bromo, and iodo groups, can enhance the biological activity of certain benzodioxole derivatives. frontiersin.org For instance, in a study on auxin receptor agonists, derivatives with EWGs at the 3-position of a phenyl ring attached to the core structure showed increased bioactivity. frontiersin.orgresearchgate.net Conversely, the presence of EDGs like methyl or methoxy (B1213986) groups led to a decrease in activity in the same study. frontiersin.org

The synthesis of these substituted analogues often involves using appropriately functionalized starting materials. For example, substituted catechols or substituted benzophenones can be used in the PPA-catalyzed cyclization. Alternatively, functional groups can be introduced onto the pre-formed benzodioxole ring through electrophilic aromatic substitution reactions, although the regioselectivity of such reactions needs to be carefully controlled.

| Substitution Pattern | Effect on Biological Activity | Example Substituents |

| Electron-Withdrawing Group | Generally enhances activity | -Cl, -Br, -I, -CF3 |

| Electron-Donating Group | Generally decreases activity | -CH3, -OCH3 |

Derivatization for Specialized Research Applications

Derivatization of the this compound core is a key strategy to develop probes and compounds for specialized research applications. This can involve the introduction of reactive functional groups, fluorescent tags, or moieties that can participate in specific biological interactions.

For example, benzodioxole derivatives have been synthesized to act as inhibitors of enzymes like cyclooxygenase (COX). nih.gov The synthesis of benzodioxole-based aryl acetate (B1210297) and acetic acid derivatives has been explored for their potential antibacterial and antioxidant properties. researchgate.net Furthermore, derivatization with various reagents can be used to modify primary amines or hydroxy groups on the benzodioxole scaffold to enhance their detection and analysis in mass spectrometry. mdpi.com The synthesis of new amino-acyl derivatives starting from a 1,3-benzodioxole unit has also been described, highlighting the versatility of this scaffold in medicinal chemistry. researchgate.net

Synthesis of Benzodioxole-Containing Heterocyclic Systems (e.g., Pyrimidine (B1678525), Chroman)

The 1,3-benzodioxole moiety is often incorporated into larger, more complex heterocyclic systems to explore novel biological activities. The fusion or attachment of heterocycles like pyrimidine and chroman can lead to compounds with unique pharmacological profiles.

For instance, a series of novel 1,3-benzodioxole-pyrimidine derivatives were designed and synthesized as potential succinate (B1194679) dehydrogenase inhibitors with fungicidal activity. acs.org The synthesis involved multi-step sequences to construct the pyrimidine ring onto the benzodioxole framework. Similarly, benzodioxole derivatives containing a 1,2,3-triazole ring have been prepared via Suzuki-Miyaura coupling reactions, demonstrating a pathway to complex heterocyclic systems. worldresearchersassociations.comresearchgate.net The synthesis of chroman-containing benzodioxoles has also been explored, often involving multi-component reactions to build the chroman ring system. researchgate.net

| Heterocyclic System | Synthetic Approach | Potential Application |

| Pyrimidine | Multi-step synthesis | Fungicides |

| 1,2,3-Triazole | Click chemistry, Suzuki-Miyaura coupling | Various biological activities |

| Chroman | Multicomponent reactions | Antimicrobial agents |

Formation of Organosilicon Benzodioxole Systems

The incorporation of silicon into the benzodioxole structure gives rise to organosilicon benzodioxole systems, a class of compounds with potential applications in materials science and medicinal chemistry. researchgate.net The synthesis of these compounds typically involves the reaction of a catechol derivative with a diorganodichlorosilane or a related silicon-containing electrophile.

The formation of these systems relies on the nucleophilic attack of the catechol's hydroxyl groups on the silicon atom, displacing the leaving groups (e.g., chloride) to form the five-membered dioxasilole ring. Silylating agents are reagents used to replace an active hydrogen with a silyl (B83357) group. shinetsusilicone-global.com The synthesis of organoalkoxysilanes, which are versatile building blocks, can be achieved through various methods, including the hydrosilylation of appropriately functionalized benzodioxole precursors. mdpi.com These organosilicon compounds can serve as precursors for silica-based materials with tailored properties. mdpi.com The development of synthetic methodologies for carbosilane dendritic polymers also opens up avenues for creating complex, silicon-containing benzodioxole architectures. unt.edu

Chemical Reactivity and Transformation Mechanisms of 2,2 Diphenyl 1,3 Benzodioxole Systems

Reactivity Profiles of the 1,3-Benzodioxole (B145889) Ring System

The 1,3-benzodioxole ring is characterized by a high degree of aromaticity, which imparts significant stability. chemicalbook.com However, the two oxygen atoms in the dioxole ring are key to its reactivity. chemicalbook.com These oxygen atoms, positioned adjacent to one another, are electron-donating, which increases the electron density of the fused benzene (B151609) ring. chemicalbook.com This heightened electron density makes the ring more susceptible to attack by electrophiles and facilitates various substitution reactions. chemicalbook.com

The electron-rich nature of the 1,3-benzodioxole ring system makes it particularly reactive towards electrophilic aromatic substitution. The increased nucleophilicity of the benzene ring allows for reactions with a range of electrophiles. For instance, bromination of 1,3-benzodioxole derivatives can be achieved to synthesize new compounds. researchgate.net

Nucleophilic substitution reactions are also important in the functionalization of the 1,3-benzodioxole scaffold. For example, (6-bromobenzo[d] chemicalbook.comresearchgate.netdioxol-5-yl)methanol can undergo nucleophilic substitution with sodium azide (B81097) to yield 5-(azidomethyl)-6-bromobenzo[d] chemicalbook.comresearchgate.netdioxole. worldresearchersassociations.com This reaction is a key step in the synthesis of more complex derivatives. worldresearchersassociations.com

| Reaction Type | Reagents | Product | Reference |

| Nucleophilic Substitution | (6-bromobenzo[d] chemicalbook.comresearchgate.netdioxol-5-yl)methanol, NaN3, MeOH | 5-(azidomethyl)-6-bromobenzo[d] chemicalbook.comresearchgate.netdioxole | worldresearchersassociations.com |

| Suzuki-Miyaura Coupling | 1-((6-bromobenzo[d] chemicalbook.comresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, boronic acids, PdCl2(PPh3)2 | Substituted 1,3-benzodioxole derivatives | worldresearchersassociations.comresearchgate.net |

The 1,3-benzodioxole ring system can undergo oxidation reactions, notably those catalyzed by cytochrome P-450 enzymes. nih.gov In these biological systems, the methylene (B1212753) bridge of the dioxole ring can be oxidized. nih.gov This process can lead to the formation of a 2-hydroxy derivative, which can then rearrange to a 2-hydroxyphenyl formate (B1220265) intermediate. nih.gov This intermediate can subsequently yield either formate or carbon monoxide, with the carbon atom of the carbon monoxide originating from the methylenic carbon of the 1,3-benzodioxole ring. nih.gov

Reduction reactions of 1,3-benzodioxole derivatives are also synthetically useful. For instance, the nitro group on a nitrated benzodioxole derivative can be reduced to an amino group, which can then be further functionalized. researchgate.net

Mechanistic Investigations of Dioxolone Ring Systems

Dioxolone ring systems, which are structurally related to dioxoles but contain a carbonyl group in the five-membered ring, exhibit distinct reactivity. The presence of the carbonyl group introduces an electrophilic center that is susceptible to nucleophilic attack.

The carbonyl carbon in a dioxolone ring is highly polarized due to the electronegativity of the oxygen atom, making it an excellent electrophile. libretexts.orgyoutube.com Nucleophilic attack on this carbon is a fundamental reaction of this system. libretexts.orgmasterorganicchemistry.com The mechanism involves the addition of a nucleophile to the carbonyl carbon, which results in the breaking of the carbon-oxygen pi bond and the formation of a tetrahedral intermediate. youtube.com The attacking nucleophile can be either negatively charged or neutral. masterorganicchemistry.com The stability of this tetrahedral intermediate and the subsequent reaction pathway depend on the nature of the nucleophile and the reaction conditions. For instance, in the ring-opening polymerization of 1,3-dioxolane-4-ones, a proposed mechanism involves competitive elimination followed by a Tishchenko reaction facilitated by formaldehyde. rsc.org

Photochemical Reactivity of Benzodioxinone-Benzodioxole Hybrid Structures

Hybrid molecules incorporating both benzodioxinone and 1,3-benzodioxole moieties have been designed as photoinitiators for polymerization reactions. researchgate.netbezmialem.edu.tr These compounds exhibit interesting photochemical reactivity, allowing for the generation of reactive species upon irradiation with light. bezmialem.edu.tr

A notable example is 2-(benzo[d] chemicalbook.comresearchgate.netdioxol-5-yl)-9-hydroxy-2-phenyl-4H-naphtho[2,3-d] chemicalbook.comresearchgate.netdioxin-4-one, which functions as a caged one-component Type II photoinitiator. bezmialem.edu.tr Upon irradiation, this molecule releases 5-benzoyl-1,3-benzodioxole. bezmialem.edu.tr This product contains both a benzophenone (B1666685) group, which acts as a light-absorbing site, and a 1,3-dioxole (B15492876) group, which can serve as a hydrogen donor. bezmialem.edu.tracs.org The photoexcited benzophenone chromophore abstracts a hydrogen atom, generating radicals that can initiate the free radical polymerization of monomers. bezmialem.edu.tr This system has the advantage of not requiring an additional hydrogen donor. researchgate.net

| Compound | Photochemical Product | Function | Reference |

| 2-(benzo[d] chemicalbook.comresearchgate.netdioxol-5-yl)-9-hydroxy-2-phenyl-4H-naphtho[2,3-d] chemicalbook.comresearchgate.netdioxin-4-one | 5-benzoyl-1,3-benzodioxole | Caged one-component Type II photoinitiator | bezmialem.edu.tr |

Photolytic Generation of Reactive Intermediates (e.g., Ketenes)

The photolytic generation of ketenes typically involves the Wolff rearrangement of α-diazoketones or the cleavage of other suitable precursors. The structure of 2,2-diphenyl-1,3-benzodioxole does not lend itself to the classical photochemical pathways of ketene (B1206846) formation. Photolysis of cyclic ketones, for instance, can lead to the formation of ketenes through α-cleavage, but this compound is a cyclic acetal (B89532), not a ketone.

Photochemical excitation of cyclic acetals and ketals can lead to a variety of reactions, including ring cleavage and the formation of radical intermediates. For a compound like this compound, irradiation with ultraviolet light could potentially lead to homolytic cleavage of one of the C-O bonds within the dioxole ring. This would generate a biradical species. The subsequent fate of this biradical would be crucial in determining the final products.

While direct evidence is lacking for ketene formation from this specific system, one could hypothesize a multi-step radical-mediated pathway. However, this remains speculative without experimental or computational evidence. It is more likely that photolysis would lead to fragmentation or rearrangement products other than ketenes. For example, photochemical studies on ortho-(1,3-dioxolan-2-yl)-diaryldiazomethanes have shown the formation of diarylcarbenes and intramolecular oxonium ylides, which then lead to other products. nih.gov This suggests that carbene-mediated chemistry might be a more probable outcome if a suitable precursor based on the this compound scaffold were designed.

Table 1: Hypothetical Intermediates in the Photolysis of this compound

| Intermediate | Proposed Structure | Potential Fate |

| Biradical | A species with two radical centers resulting from C-O bond cleavage. | Ring-opening, fragmentation, or rearrangement. |

| Oxonium Ylide | An intramolecularly formed zwitterionic species. | Could lead to various rearrangement products. |

| Carbene | A neutral, divalent carbon species. | Could undergo insertion or addition reactions. |

This table is based on hypothetical pathways and not on direct experimental evidence for this compound.

Role of Steric and Electronic Effects in Reaction Pathways

The reactivity of this compound in any chemical transformation, whether photolytic or thermal, will be significantly influenced by both steric and electronic effects.

Steric Effects:

The two phenyl groups at the C2 position of the benzodioxole ring create significant steric hindrance. This bulkiness would play a major role in directing the approach of reagents and influencing the conformation of any reaction intermediates.

Shielding of the Acetal Carbon: The gem-diphenyl groups effectively shield the acetal carbon (C2) from nucleophilic or electrophilic attack. This steric hindrance would likely decrease the rate of reactions that require direct interaction at this position.

Influence on Ring Conformation: The steric bulk of the phenyl groups will influence the puckering of the dioxole ring, which in turn can affect the stability of intermediates and transition states in a potential reaction.

Control of Regioselectivity: In reactions involving the benzodioxole ring, the steric hindrance from the diphenyl groups could direct incoming reagents to attack the less hindered positions on the benzene portion of the molecule.

Electronic Effects:

The electronic properties of the this compound system are determined by the interplay of the phenyl groups and the benzodioxole moiety.

Inductive and Resonance Effects of Phenyl Groups: The phenyl groups are generally considered to be electron-withdrawing by induction but can act as electron-donating or -withdrawing groups via resonance, depending on the nature of the reaction and any substituents on the phenyl rings themselves. These effects will influence the electron density of the dioxole ring and the stability of any charged intermediates.

Role of the Benzodioxole Ring: The 1,3-benzodioxole moiety is known to be an electron-donating group. chemicalbook.com The oxygen atoms can donate lone-pair electrons to the aromatic ring, activating it towards electrophilic substitution. lumenlearning.comlumenlearning.com

Stability of Intermediates: The phenyl groups can stabilize adjacent carbocations or radicals through resonance. If a reactive intermediate were to form at the C2 position, the delocalization of the charge or radical onto the two phenyl rings would be a significant stabilizing factor.

Table 2: Predicted Influence of Steric and Electronic Effects on Hypothetical Reactions

| Reaction Type | Steric Effect of Diphenyl Groups | Electronic Effect of Diphenyl Groups | Electronic Effect of Benzodioxole Ring |

| Nucleophilic attack at C2 | High hindrance, slows reaction | Stabilization of potential cationic intermediates | Electron-donating, may disfavor nucleophilic attack |

| Electrophilic attack on the benzene ring | May direct attack to less hindered positions | Can influence the electron density of the benzene ring | Activating, directs ortho/para to the oxygen atoms |

| Radical reactions | Can influence the approach of radical species | Can stabilize radical intermediates through resonance | Can influence the stability of radical intermediates |

This table provides a generalized prediction based on established principles of organic chemistry.

Computational Chemistry and Theoretical Investigations of 2,2 Diphenyl 1,3 Benzodioxole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations offer profound insights into the intrinsic electronic properties of a molecule, which govern its stability, reactivity, and spectroscopic characteristics. For compounds like 2,2-Diphenyl-1,3-benzodioxole, these methods can predict its behavior in chemical reactions and biological systems.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to calculate molecular properties and has become a common tool in drug design and materials science. researchgate.net For 1,3-benzodioxole (B145889) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), are employed to determine optimized molecular geometries, vibrational frequencies, and various electronic parameters. researchgate.netresearchgate.net

These calculations provide a foundational understanding of the molecule's stability and electronic distribution. Key parameters derived from DFT studies help in building quantitative structure-activity relationships (QSAR), which correlate a molecule's structure with its biological activity.

Table 1: Typical Parameters Investigated via DFT for Aromatic Compounds

| Parameter | Symbol | Significance in Chemical Reactivity |

| Total Energy | E | Indicates the overall stability of the molecular structure. |

| Dipole Moment | μ | Measures the polarity of the molecule, affecting solubility and intermolecular interactions. |

| Ionization Potential | I | The energy required to remove an electron; relates to electron-donating ability. |

| Electron Affinity | A | The energy released when an electron is added; relates to electron-accepting ability. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Electronegativity | χ | Describes the tendency to attract electrons. |

| Electrophilicity Index | ω | Quantifies the electron-accepting capability of the molecule. |

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. kisti.re.krresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. sciprofiles.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and has lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov In the context of this compound, FMO analysis would identify the distribution of these orbitals, indicating which parts of the molecule (e.g., the phenyl rings or the benzodioxole core) are most likely to participate in electron-donating or electron-accepting interactions. This is crucial for understanding potential binding mechanisms with biological targets. nih.gov

A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species, such as biological receptors. mdpi.com The MEP map uses a color scale to denote different electrostatic potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com Green and yellow represent areas with intermediate or near-zero potential. mdpi.com

For this compound, an MEP map would highlight the electron-rich areas, likely concentrated around the oxygen atoms of the dioxole ring, as potential sites for hydrogen bonding or interaction with positively charged residues in a protein binding pocket. Conversely, electron-deficient regions could also be identified, providing a complete picture of the molecule's reactive surface. sciprofiles.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to predict how a ligand, such as this compound, might interact with a biological target. These methods are central to modern drug discovery, enabling the rapid screening of large compound libraries and providing detailed insights into ligand-receptor binding.

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net In a study investigating potential therapeutics for non-small cell lung cancers (NSCLCs), bioactive compounds from Moringa oleifera were screened for their pharmacological properties and potential to target Melanoma Antigen A (MAGE-A). mdpi.comresearchgate.net

Through this incremental and exhaustive virtual screening process, this compound was identified as a lead candidate. kisti.re.krresearchgate.net The screening process evaluated various pharmacological properties, and this compound was stipulated as having superior characteristics for targeting MAGE-A. researchgate.net

Following its identification through virtual screening, this compound was subjected to molecular docking simulations to predict its binding affinity and orientation within the active site of the MAGE-A protein. researchgate.net Molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

The docking analysis revealed a strong interaction between this compound and MAGE-A, with a calculated binding affinity of -7.3 kcal/mol. researchgate.net This strong binding energy suggests a stable and favorable interaction. Further analysis showed that the compound exhibited superior binding with branched-chain amino acids within the protein's binding site. mdpi.comresearchgate.net To further investigate the stability of this interaction, molecular dynamics simulations were performed, which analyze the physical movements of the atoms and molecules in the complex over time. The simulations for the this compound-MAGE-A complex showed minimal fluctuation rates in protein trajectories, indicating a stable binding. researchgate.net

Table 2: Molecular Docking Scores of Selected Ligands Against MAGE-A Protein

| Compound | Binding Affinity (kcal/mol) |

| This compound | -7.3 |

| 2-(3-chloro-2-butenyl)-2-methyl-6,6-diphenyl | -6.3 |

| 3-Chloro-N-isochroman-1-ylmethyl-propionamide | -5.5 |

| Phenacylidene diacetate | -4.9 |

| 3,7,11,15-tetramethylhexadec-2-en-1-ol | -4.3 |

| Hexadecanoic acid | -4.1 |

| Palmitoyl chloride | -4.1 |

| Cis-Vaccenic acid | -4.0 |

| 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl | -3.8 |

| 1,2,3-Cyclopentanetriol | -3.6 |

| 2-Pyrazoline,1-isopropyl-5-methyl | -3.6 |

| L-Galactose, 6-deoxy- | -3.4 |

| (Z)-1-(1-Ethoxyethoxy)hex-3-ene | -3.3 |

Data sourced from Bhat et al., Cancers (Basel), 2022. researchgate.net

Molecular Docking Simulations with Specific Biomolecular Targets

Prediction of Ligand-Binding Affinities

Computational methods are crucial for predicting the binding affinity between a ligand, such as a benzodioxole derivative, and its biological target, typically a protein. frontiersin.orgnih.govnih.gov This prediction, often expressed as binding energy (kcal/mol), helps in prioritizing compounds for synthesis and experimental testing. A lower, more negative binding energy generally indicates a stronger and more stable interaction. researchgate.net

Molecular docking is a primary tool used for this purpose. For instance, in a study of novel N-(benzo[d] nih.govtandfonline.comdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives designed as auxin receptor agonists, molecular docking was used to predict their affinity for the auxin receptor TIR1. One promising compound, K-10, was predicted to have a greater affinity for the receptor than the natural ligand, which was supported by its lower calculated binding energy. frontiersin.org

In another study, benzodioxole-tagged dacarbazine (B1669748) derivatives were evaluated as potential anticancer agents by docking them to the tubulin protein. The binding energies for the most effective compounds were calculated, providing a quantitative measure of their predicted affinity. tandfonline.com Similarly, the binding affinity of a synthesized (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide was predicted through docking studies against its target protein, resulting in a binding energy of -4.02 kcal/mol. mdpi.com

These examples demonstrate the utility of computational tools in estimating the binding affinities of benzodioxole derivatives, guiding the selection of candidates with the highest potential for strong interaction with their biological targets.

Table 1: Predicted Binding Affinities for Selected Benzodioxole Derivatives

| Compound Class/Name | Target Protein | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Benzodioxole-tagged Dacarbazine Derivative (Compound 1) | Tubulin | -8.9 |

| Benzodioxole-tagged Dacarbazine Derivative (Compound 2) | Tubulin | -8.8 |

| (2E)-2-[1-(1,3-Benzodioxol-5-yl)...]hydrazine carboxamide | Antifungal Target Protein (5U32) | -4.02 mdpi.com |

Note: Data is compiled from various studies on benzodioxole derivatives and related compounds to illustrate the concept of binding affinity prediction.

Analysis of Binding Site Interactions and Residue Contributions

Beyond simply predicting affinity, computational chemistry allows for a detailed analysis of the specific interactions between a ligand and the amino acid residues within the target's binding site. nih.gov This analysis is fundamental to understanding the mechanism of action and for rational drug design.

Molecular docking simulations reveal the precise orientation (pose) of the ligand in the binding pocket and identify key non-covalent interactions, such as:

Hydrogen Bonds: Crucial for anchoring the ligand in the correct position.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Pi-Interactions (e.g., pi-pi stacking, pi-cation): Involve aromatic rings, which are characteristic features of the benzodioxole structure.

Halogen Bonds: Interactions involving halogen substituents on the ligand.

A molecular docking study of benzodioxole-tagged dacarbazine derivatives with the tubulin protein provides a clear example. The analysis showed that the most promising compounds formed several key interactions with specific residues in the binding pocket. For instance, one derivative was found to form four hydrogen bonds with the amino acid residues Pro162B, Met166B, and Thr198B. The same compound also engaged in pi-cation interactions with Arg158B and a halogen bond with His406A. Another derivative formed three hydrogen bonds with Pro162B, Met166B, and Thr198B, alongside hydrophobic interactions with Trp407A. tandfonline.com

Table 2: Key Binding Site Interactions for a Benzodioxole Derivative with Tubulin

| Interaction Type | Contributing Amino Acid Residues |

|---|---|

| Hydrogen Bond | Pro162B, Met166B, Thr198B tandfonline.com |

| Pi-Cation Interaction | Arg158B tandfonline.com |

| Halogen Bond | His406A tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Studies for Benzodioxole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.org By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the effectiveness of new, untested compounds. uobasrah.edu.iq

Several QSAR studies have been conducted on benzodioxole derivatives to model various biological activities. In one study focusing on the antioxidant (antilipid peroxidative) activity of benzodioxoles, researchers developed QSAR models using different sets of descriptors. nih.gov The resulting models were validated and showed that the antioxidant activity was significantly influenced by several key factors:

Quantum Chemical Descriptors: The charges on the carbon atoms connected to the oxygen atoms of the central dioxole ring were found to be critical. nih.gov

Spatial Descriptors: The charged partial surface area of the molecules was another important contributor. nih.gov

The QSAR model also revealed that the presence of methoxy (B1213986) groups on the phenyl ring at a specific position tended to decrease the antioxidant activity. nih.gov Such insights are invaluable for guiding the design of new benzodioxole derivatives with enhanced activity by modifying their structure to optimize these key descriptors. Other studies have also applied QSAR to understand the properties of benzodioxole derivatives for applications such as corrosion inhibition, demonstrating the broad applicability of this theoretical approach. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-(benzo[d] nih.govtandfonline.comdioxol-5-yl)-2-(one-benzylthio) acetamide |

| (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide |

| N-alkylated 5,5-diphenylhydantoin |

Advanced Research Applications and Materials Science Perspectives of 2,2 Diphenyl 1,3 Benzodioxole

Polymer Chemistry and Macromolecular Engineering

The 2,2-diphenyl-1,3-benzodioxole moiety is a cornerstone in the design of photosensitive materials, particularly within a class of compounds known as benzodioxinones. The diphenyl substitution renders these molecules sensitive to UV light, a property that is harnessed for precise control over polymerization processes. nih.gov

Utilization as Photoinitiators for Free Radical Polymerization

Derivatives of this compound, specifically 2,2-diphenyl-4H-benzo[d] nih.govresearchgate.netdioxin-4-one, function as effective photoinitiators for free radical polymerization. nih.govresearchgate.net Upon exposure to UV radiation, these compounds undergo a photochemical reaction that generates reactive intermediates. A key byproduct of this process is benzophenone (B1666685), a well-known Type II photoinitiator. nih.govpolymerinnovationblog.com

The mechanism involves the excited benzophenone abstracting a hydrogen atom from a suitable donor molecule (a co-initiator), which can be an amine, alcohol, or even the monomer itself, to produce initiating free radicals. polymerinnovationblog.com These radicals then attack the carbon-carbon double bonds of monomers like acrylates and methacrylates, initiating the polymerization chain reaction. mdpi.com This photochemically triggered initiation offers significant advantages, including spatial and temporal control over the polymerization process, allowing for complex patterning and fabrication at ambient temperatures. nih.govpolymerinnovationblog.com

One innovative approach involves designing a single-component (one-component) Type II photoinitiator where the benzodioxole group itself acts as the hydrogen donor. researchgate.net For instance, a compound incorporating both a naphthodioxinone photolabile group and a 1,3-benzodioxole (B145889) moiety was synthesized. researchgate.net Upon irradiation, it releases a molecule containing both a benzophenone group (the light absorber) and the 1,3-dioxole (B15492876) group (the hydrogen donor), enabling polymerization to proceed efficiently without an external co-initiator. researchgate.net

Preparation of Complex Macromolecular Architectures (e.g., Block Copolymers, Graft Copolymers, Polymer Networks)

The controlled nature of polymerization initiated by benzodioxole derivatives makes them ideal for constructing complex macromolecular architectures. nih.govresearchgate.net These structures, such as block and graft copolymers, are formed by linking different polymer chains together, resulting in materials with combined or enhanced properties. differencebetween.comcmu.eduuctm.edu

A primary strategy involves creating "telechelic" polymers, which are macromolecules with reactive functional groups at their chain ends. nih.govresearchgate.net Researchers have synthesized alkyne-functionalized, photosensitive benzodioxinones (containing the 2,2-diphenyl moiety) and attached them to the end of a polymer chain, such as poly(ethylene glycol) (PEG) or poly(methyl methacrylate) (PMMA), using highly efficient "click chemistry". nih.govresearchgate.net

This creates a macromolecule with a photochemically active end-group. Upon UV irradiation in the presence of a second polymer chain containing a suitable functional group (like a hydroxyl group), the benzodioxinone end-group is activated and reacts to link the two distinct polymer chains, forming a block copolymer. nih.gov This method was successfully used to synthesize an mPEG-b-PCL block copolymer by irradiating a mixture of photosensitive mPEG-benzodioxinone and hydroxyl-terminated poly(ε-caprolactone) (PCL-OH). nih.govresearchgate.net This technique allows for the creation of various advanced polymer structures, including graft copolymers and cross-linked polymer networks, under mild, room-temperature conditions. nih.govresearchgate.net

| Polymer Architecture | Synthesis Strategy | Precursor Polymers | Resulting Copolymer | Reference |

| Block Copolymer | Photoinduced acylation using a benzodioxinone-terminated polymer | mPEG with a photosensitive 2,2-diphenyl benzodioxinone end-group (mPEG-DPh-Bd) and hydroxyl-terminated poly(ε-caprolactone) (PCL-OH) | mPEG-b-PCL | nih.govresearchgate.net |

| Monotelechelic Polymer | Copper(I)-catalyzed azide (B81097)/alkyne cycloaddition (CuAAC) "click" reaction | Azido-terminated PMMA (PMMA-N₃) and alkyne-functionalized 2,2-diphenyl benzodioxinone (Alkyne-DPh-Bd) | PMMA-DPh-Bd | nih.gov |

| Monotelechelic Polymer | Copper(I)-catalyzed azide/alkyne cycloaddition (CuAAC) "click" reaction | Azido-terminated mPEG (mPEG-N₃) and alkyne-functionalized 2,2-diphenyl benzodioxinone (Alkyne-DPh-Bd) | mPEG-DPh-Bd | nih.gov |

Design of Benzodioxinone-Based Photopolymerization Systems

The design of photopolymerization systems based on benzodioxinone chemistry offers a versatile platform for materials synthesis. nih.gov The key advantage of using the 2,2-diphenyl substituted benzodioxinone is its photochemical sensitivity, which contrasts with 2,2-dimethyl substituted versions that are heat-sensitive. nih.govresearchgate.net This photosensitivity allows for low-temperature processing with reduced energy consumption and provides excellent spatial and temporal regulation of the chemical reactions. nih.gov

The general approach involves the synthesis of a functionalized benzodioxinone, such as 2,2-diphenyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d] nih.govresearchgate.netdioxin-4-one, which contains an alkyne group for further chemical modification. nih.gov This molecule can then be "clicked" onto various polymer backbones that have been prepared with azide functionalities. nih.gov The resulting polymer, now equipped with a photosensitive benzodioxinone group, acts as a building block. When exposed to UV light, it generates a reactive ketene (B1206846) intermediate that can readily react with nucleophiles like alcohols or amines to form ester or amide linkages, respectively, thereby creating block copolymers or polymer networks. nih.gov

Supramolecular Chemistry and Coordination Compounds

The rigid and aromatic nature of the benzodioxole scaffold makes it a valuable component in the field of supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures.

Exploration as Building Blocks for Supramolecular Assemblies

The benzodioxole moiety can be incorporated into larger molecules designed to interact through non-covalent forces such as hydrogen bonding and π–π stacking. nih.govresearchgate.net These interactions guide the spontaneous organization of individual molecules into well-defined, higher-order assemblies. For example, research has shown that chalcone (B49325) derivatives containing a 1,3-benzodioxole group can form complex hydrogen-bonded supramolecular structures. researchgate.net The specific arrangement and interactions between the benzodioxole rings and other functional groups on adjacent molecules dictate the dimensionality and architecture of the final assembly. researchgate.net

Design and Synthesis of Metal Coordination Dimers Incorporating Benzodioxole Moieties

In coordination chemistry, ligands containing benzodioxole moieties can be used to synthesize metal complexes with specific geometries and properties. While direct synthesis of metal coordination dimers with this compound is not extensively detailed, the principles apply to ligands incorporating the core benzodioxole structure. Ligands can be designed to bind to metal centers, and through intermolecular interactions between the coordinated units, form dimeric or polymeric structures. nih.gov For instance, mononuclear Manganese(III) complexes with Schiff base ligands have been shown to self-assemble into supramolecular dimers through π–π stacking interactions between the aromatic parts of the ligands. nih.gov By incorporating the benzodioxole unit into such ligands, its electronic and steric properties could be used to influence the formation and stability of metal coordination dimers.

Applications in Agrochemical Research and Crop Protection

The inherent biological activity of the 1,3-benzodioxole scaffold has made it a significant point of interest in agrochemical research. buketov.edu.kzresearchgate.net This structural motif is highly adaptable, allowing for a variety of chemical modifications to develop new agents for crop protection. researchgate.netbuketov.edu.kz Researchers are increasingly focused on creating novel, effective, and environmentally considerate fungicides and other plant protection agents due to the rise in resistance to existing treatments. buketov.edu.kz The versatility of the 1,3-benzodioxole nucleus is central to the development of compounds with diverse mechanisms of action, including fungicidal properties and enzymatic inhibition. buketov.edu.kzresearchgate.net

Development of Novel Fungicidal Agents Based on 1,3-Benzodioxole Scaffolds

The 1,3-benzodioxole scaffold serves as a foundational structure for a new generation of fungicidal agents. buketov.edu.kz Its biophoric nature contributes to broad-spectrum activity, and chemical modifications can enhance its potential against various phytopathogenic fungi. buketov.edu.kz

A notable area of research involves the synthesis of 1,3-benzodioxole-pyrimidine derivatives. nih.govacs.org In one study, a series of these compounds were designed and tested for their fungicidal activity against several plant pathogens. nih.govacs.org The results showed that certain derivatives displayed excellent fungicidal activities. nih.govacs.org For instance, compound 5c exhibited a broad spectrum of activity against Botrytis cinerea, Rhizoctonia solani, Fusarium oxysporum, Alternaria solani, and Gibberella zeae, with EC50 values that were often significantly more potent than the commercial fungicide boscalid (B143098). nih.govacs.org In vivo testing on tomato plants confirmed that compound 5c provided considerable protective and curative efficacy against A. solani. nih.govacs.org

Another class of compounds, γ-lactam analogs incorporating the 1,3-benzodioxole moiety, has also been investigated. nih.gov These derivatives were evaluated against four major crop-threatening fungi. nih.gov Several of these compounds, specifically 7a , 7b , and 7i , demonstrated activity against Alternaria tenuis Nees that was superior to the commercial fungicide carbendazim. nih.gov

The following table summarizes the in vitro fungicidal activity of selected 1,3-benzodioxole derivatives against various plant pathogenic fungi.

| Compound | Fungal Strain | EC50 (mg/L) | Reference Fungicide | EC50 (mg/L) |

| 5c | Botrytis cinerea | 0.44 | Boscalid | 5.02 |

| 5c | Rhizoctonia solani | 6.96 | Boscalid | >50 |

| 5c | Fusarium oxysporum | 6.99 | Boscalid | >50 |

| 5c | Alternaria solani | 0.07 | Boscalid | 0.16 |

| 5c | Gibberella zeae | 0.57 | Boscalid | 1.28 |

| 7b | Gloeosporium theae-sinensis | 64.47 | --- | --- |

| 7b | Fusarium graminearum | 113.47 | --- | --- |

Data sourced from multiple studies. researchgate.netnih.govacs.org

Enzymatic Inhibition Studies (e.g., Succinate (B1194679) Dehydrogenase)

A key mechanism behind the fungicidal action of many 1,3-benzodioxole derivatives is the inhibition of essential fungal enzymes. nih.govacs.org Succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, is a primary target for this class of compounds, making them potent SDH inhibitors (SDHIs). researchgate.netnih.govacs.org

Research on 1,3-benzodioxole-pyrimidine derivatives has demonstrated their pronounced SDH inhibitory activity. nih.govacs.org Compound 5c , for example, showed an in vitro IC50 value of 3.41 μM for SDH inhibition, which is equivalent to the commercial SDHI fungicide boscalid (IC50: 3.40 μM). nih.govacs.org Further investigation through fluorescence quenching experiments confirmed a strong interaction between compound 5c and the SDH enzyme. nih.govacs.org

Moreover, studies have explored the stereoselectivity of these interactions. When compound 5c was resolved into its two enantiomers, (S)-5c and (R)-5c , the (S)-enantiomer exhibited stronger fungicidal activity and more potent SDH inhibition. nih.govacs.org This finding aligns with molecular docking studies, which showed a more favorable binding energy for the (S)-enantiomer with the SDH enzyme. nih.govacs.org

The table below presents the SDH inhibitory activity and corresponding fungicidal activity for the enantiomers of compound 5c .

| Compound | SDH IC50 (μM) | Fungicidal Activity vs. A. solani EC50 (mg/L) | CDOCKER Interaction Energy (kcal/mol) |

| 5c | 3.41 | 0.07 | --- |

| (S)-5c | 2.92 | 0.06 | -29.98 |

| (R)-5c | 3.68 | 0.17 | -28.23 |

| Boscalid | 3.40 | 0.16 | --- |

Investigation of Interactions with Plant Proteases

Beyond direct fungicidal action, research has also explored the role of benzodioxole derivatives as inhibitors of plant enzymes, specifically proteases. nih.gov Such interactions can have implications for plant physiology and defense mechanisms.

A study investigated the effect of piperonyl butoxide (PBO) and nine synthesized PBO homologues on the activity of the plant proteolytic enzymes bromelain (B1164189) and papain. nih.gov The results established that the majority of these compounds exhibit interesting in vitro protease inhibition activities. nih.gov The core benzodioxole structure was identified as being responsible for this inhibitory effect. nih.gov

Specifically, the compound 5-[2-(2-butoxyethoxy)ethoxymethyl]-benzo acs.orgnih.govdioxole (EN 1-40) was highlighted for its protease inhibition capabilities. nih.gov The study also determined that water solubility is a fundamental factor in the expression of protease inhibition activity by these compounds. nih.gov This line of research suggests a potential application for benzodioxole derivatives in modulating plant enzymatic processes as part of a broader crop protection strategy. nih.gov

The table below indicates the inhibitory activity of selected benzodioxole derivatives on plant proteases.

| Compound | Enzyme | Inhibition Activity |

| Piperonyl butoxide (PBO) | Bromelain, Papain | Inhibitory |

| 5-[2-(2-butoxyethoxy)ethoxymethyl]-benzo acs.orgnih.govdioxole (EN 1-40) | Bromelain, Papain | Notable Inhibitory Activity |

Data from a study on benzodioxole derivatives as negative effectors of plant proteases. nih.gov

Future Directions and Emerging Research Avenues for 2,2 Diphenyl 1,3 Benzodioxole

Exploration of Unconventional Synthetic Pathways and Catalytic Systems

The conventional synthesis of 2,2-diphenyl-1,3-benzodioxole is presumed to be the acid-catalyzed ketalization of benzophenone (B1666685) with catechol. Future research should focus on developing more efficient, sustainable, and scalable synthetic methods.

Exploration into unconventional catalytic systems could yield significant improvements. While traditional acid catalysts are effective, they often require harsh conditions and can be difficult to remove from the reaction mixture. Future research could investigate the use of heterogeneous catalysts, such as zeolites, solid-supported acids, or metal-organic frameworks (MOFs). These catalysts offer advantages like easier separation, potential for recyclability, and tunable acidity, leading to cleaner reaction profiles and higher yields. Another promising avenue is the development of organocatalytic systems, which avoid metal contamination and are aligned with the principles of green chemistry.

Furthermore, the application of modern synthetic technologies could revolutionize the production of this compound. Microwave-assisted organic synthesis (MAOS) could drastically reduce reaction times from hours to minutes, while continuous flow chemistry setups could offer superior control over reaction parameters, leading to improved safety, scalability, and product consistency.

| Methodology | Potential Catalyst | Key Research Focus | Anticipated Advantages |

|---|---|---|---|

| Heterogeneous Catalysis | Zeolites (e.g., HY, H-ZSM-5), Sulfonated Resins | Catalyst screening, optimization of reaction conditions (temperature, solvent), catalyst recyclability studies. | Ease of product purification, catalyst reusability, environmental benefits. |

| Microwave-Assisted Synthesis | p-Toluenesulfonic acid, Lewis acids | Optimization of microwave parameters (power, time), comparison with conventional heating. | Rapid reaction rates, improved energy efficiency, higher yields. |

| Continuous Flow Chemistry | Packed-bed solid acid catalysts | Reactor design, optimization of flow rate and temperature, integration with downstream processing. | Enhanced safety and scalability, precise process control, high reproducibility. |

| Organocatalysis | Brønsted acids (e.g., chiral phosphoric acids) | Development of new organocatalysts, exploration of asymmetric variants with substituted catechols. | Metal-free synthesis, mild reaction conditions, potential for enantioselectivity. |

Advanced Mechanistic Investigations into Complex Reactivity Profiles

The reactivity of this compound is largely inferred rather than experimentally established. The gem-diphenyl groups are expected to provide significant steric hindrance and electronic stabilization, rendering the ketal linkage exceptionally robust compared to simpler dialkyl derivatives like 2,2-dimethyl-1,3-benzodioxole. chemimpex.com This stability is a key feature that warrants detailed investigation.

Future research should systematically probe the compound's lability under a broad spectrum of conditions. Kinetic studies on its hydrolysis under varying pH and temperature could quantify its stability and provide a basis for its use as a highly robust protecting group for catechols in multi-step organic synthesis.

Beyond its stability, the potential for more complex reactivity should be explored. For instance, investigations into its behavior under photolytic conditions could reveal novel rearrangements or reactions, given that its precursor, benzophenone, is a well-known photosensitizer. wikipedia.org Furthermore, studying its susceptibility to oxidation or reduction could uncover new synthetic transformations. Mechanistic studies employing isotopic labeling, in-situ spectroscopic monitoring, and computational modeling will be crucial to unraveling the pathways of any newly discovered reactions.

Development of Next-Generation Computational Models for Predictive Research

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules before engaging in extensive laboratory work. For a largely unexplored molecule like this compound, in silico studies are an essential first step.

Future research should leverage Density Functional Theory (DFT) and other advanced computational methods to build a comprehensive theoretical profile of the molecule. Key areas of investigation include the optimization of its three-dimensional geometry, calculation of its spectroscopic signatures (NMR, IR, UV-Vis), and determination of its electronic properties. Mapping the molecular electrostatic potential (MEP) can identify sites susceptible to nucleophilic or electrophilic attack, while analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into its kinetic stability and potential role in electronic materials. researchgate.netbookpi.org

These computational models can guide experimental efforts by predicting reaction outcomes, suggesting potential applications, and aiding in the interpretation of experimental data. As experimental data becomes available, these models can be refined to create a robust predictive framework for this and related 2,2-diaryl-1,3-benzodioxole systems.

| Computational Parameter | Methodology | Significance and Predictive Value |

|---|---|---|

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311G**) | Predicts bond lengths, bond angles, and steric properties; fundamental for all other calculations. |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT, Time-Dependent DFT (TD-DFT) | Indicates electronic transition properties, chemical reactivity, and potential for use in organic electronics. |

| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack and intermolecular interactions. |

| Simulated Spectra (NMR, IR) | DFT with appropriate basis sets | Aids in the structural confirmation of the synthesized compound and interpretation of experimental spectra. |

| Bond Dissociation Energy (BDE) | DFT | Quantifies the stability of specific bonds, predicting thermal and chemical stability. |

Diversification of Applications in Functional Materials and Interdisciplinary Sciences

The unique combination of a rigid benzodioxole core with two aromatic phenyl rings suggests that this compound could be a valuable building block in materials science. Its high thermal stability, predicted from its structure, could make it an excellent candidate for incorporation into high-performance polymers such as polycarbonates, polyethers, or polyesters. The introduction of this bulky, rigid unit into a polymer backbone could enhance properties like glass transition temperature (Tg), thermal stability, and mechanical strength.

In the field of organic electronics, the aromatic nature of the compound could be exploited. Future studies could explore its use as a host material in organic light-emitting diodes (OLEDs) or as a component in organic field-effect transistors (OFETs). Its rigid structure and potential for derivatization on the phenyl rings or the benzodioxole core could allow for fine-tuning of its electronic properties.

From an interdisciplinary perspective, the compound's aforementioned stability makes it a prime candidate for use as a protecting group for catechols in the synthesis of complex natural products or pharmaceuticals. Furthermore, given the wide range of biological activities associated with the benzodioxole and benzophenone scaffolds, screening this compound and its derivatives for cytotoxic, antimicrobial, or other pharmacological activities is a logical and promising direction. nih.govnih.gov

Synergistic Approaches through Interdisciplinary Research Collaborations

Realizing the full potential of this compound will require a highly collaborative, interdisciplinary approach. The journey from fundamental exploration to practical application necessitates the combined expertise of various scientific fields.

Future progress will depend on synergistic collaborations between:

Synthetic Organic Chemists to develop novel and efficient synthetic routes and create libraries of derivatives with tailored properties.

Computational Chemists to build predictive models of reactivity and physical properties, guiding synthetic efforts and mechanistic studies.

Materials Scientists and Polymer Chemists to incorporate the molecule into novel materials and characterize their thermal, mechanical, and electronic properties.

Pharmacologists and Biochemists to conduct in vitro and in vivo screening of the compound and its analogues to discover potential therapeutic applications.

Crystallographers to determine the precise solid-state structure, providing invaluable data for refining computational models and understanding intermolecular interactions.

By fostering these collaborations, the scientific community can efficiently navigate the research landscape for this compound, transforming it from a chemical curiosity into a valuable tool for both fundamental science and applied technology.

Q & A

Q. Table 1: Structure-Activity Relationships in Benzodioxole Derivatives

| Substituent Position | Functional Group | Antifungal MIC (µg/mL) | Key Interaction Target |

|---|---|---|---|

| 5 | Oximino ester | 8.2 | Fungal membrane |

| 4 | Methoxy | >50 | CYP51 enzyme |

| 6 | Imidazole | 12.5 | Tubulin polymerization |

Experimental Design & Data Analysis

Q. How to optimize reaction yields for benzodioxole synthesis under conflicting literature conditions?

- Methodological Answer :

- DoE Approach : Vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst (e.g., K₂CO₃ vs. Cs₂CO₃) in a factorial design. For example, reports 87% yield in DMF at 80°C, while lower yields (~60%) occur in THF due to poor solubility .

- Purification : Use column chromatography with hexane/ethyl acetate gradients to isolate pure products.

Q. What analytical techniques validate the configuration of benzodioxole hybrids?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.